molecular formula C11H7BrF3N3O3S2 B2880143 2-[(4-bromophenyl)sulfonyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 339014-03-8

2-[(4-bromophenyl)sulfonyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No. B2880143
CAS RN: 339014-03-8
M. Wt: 430.21
InChI Key: GVRHSCBFRBVUHA-UHFFFAOYSA-N
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Description

The compound “2-[(4-bromophenyl)sulfonyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide” is a chemical compound with a complex structure . It contains a bromophenyl group, a trifluoromethyl group, and a thiadiazol group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, the synthesis of tipranavir, a compound containing a similar trifluoromethylpyridine-2-sulfonyl chloride group, was achieved using a chiral auxiliary .


Molecular Structure Analysis

The molecular structure of this compound is complex, containing several functional groups including a bromophenyl group, a sulfonyl group, a trifluoromethyl group, and a thiadiazol group .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Researchers have synthesized new heterocyclic compounds incorporating a sulfamoyl moiety, aiming for antimicrobial applications. These compounds were prepared via versatile synthetic routes, leading to derivatives with promising antibacterial and antifungal activities. The study represents a foundational approach to developing new antimicrobials based on sulfonamide chemistry, highlighting the potential of such compounds in addressing resistance issues in infectious diseases (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Modification with Fluorine-containing Heterocycles

Another study proposed the modification of acetazolamide, a medical product, by incorporating fluorine-containing heterocycles. This modification aims to yield heterocyclic compounds with enhanced properties, possibly offering new avenues for drug development and the study of fluorine's effects on biological activity (Sokolov & Aksinenko, 2012).

Antimicrobial Activity and Quantum Calculations

The synthesis of novel sulfonamide derivatives and their evaluation for antimicrobial activity were explored. The compounds exhibited good antimicrobial properties, with some showing high activity against several strains. Theoretical calculations complemented the experimental findings, providing insights into the structure-activity relationships (Fahim & Ismael, 2019).

Glutaminase Inhibitors for Cancer Therapy

Research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as glutaminase inhibitors showcases the compound's potential in cancer therapy. These inhibitors could attenuate the growth of cancer cells, offering a new strategy for targeting cancer metabolism (Shukla et al., 2012).

Cytotoxic Activity Against Cancer Cells

The synthesis of new sulfonamide derivatives with various moieties has been explored for their cytotoxic activity against cancer cell lines. Some compounds demonstrated potent activity, indicating the potential for developing new anticancer agents based on this scaffold (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

properties

IUPAC Name

2-(4-bromophenyl)sulfonyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF3N3O3S2/c12-6-1-3-7(4-2-6)23(20,21)5-8(19)16-10-18-17-9(22-10)11(13,14)15/h1-4H,5H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRHSCBFRBVUHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CC(=O)NC2=NN=C(S2)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-bromophenyl)sulfonyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

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